molecular formula C23H33NO B12533761 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol CAS No. 653580-03-1

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol

Cat. No.: B12533761
CAS No.: 653580-03-1
M. Wt: 339.5 g/mol
InChI Key: YKUHRNNEPKFTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound precisely describes its structure:

  • A phenolic core (phenol) substituted at positions 2 and 6 with bulky tert-butyl groups (C(CH₃)₃)
  • A 4-position modification featuring a methylene bridge (-CH₂-) linked to a 4-ethyl-substituted aniline moiety

This nomenclature follows IUPAC rules for substituted phenols, prioritizing positional descriptors and substituent complexity. The molecular structure integrates three critical components:

  • Sterically hindered phenol : tert-butyl groups prevent oxidative degradation by shielding the reactive phenolic hydroxyl
  • Methylene spacer : Enables conformational flexibility while maintaining electronic conjugation
  • 4-Ethylanilino group : Introduces secondary amine functionality for potential hydrogen bonding and π-orbital interactions

Comparative structural analysis with related compounds reveals design innovations:

Compound Key Structural Features Molecular Weight (g/mol)
BHT 2,6-di-tert-butyl-4-methylphenol 220.35
4,4'-Methylenebis[2,6-di-tert-butylphenol] Dimeric phenolic structure 424.66
Target Compound Anilino-functionalized phenolic derivative ~341.5 (calculated)

Historical Development of Hindered Phenolic Antioxidants

The evolution of hindered phenolic antioxidants progressed through three key phases:

Phase 1: Monomeric Phenols (1940s–1960s)
Early stabilizers like BHT (2,6-di-tert-butyl-4-methylphenol) demonstrated basic radical-scavenging capacity through hydrogen atom donation from the phenolic -OH group. While effective in simple hydrocarbon systems, these exhibited limited thermal stability and migration resistance in polymers.

Phase 2: Oligomeric Systems (1970s–1990s)
Dimerization strategies produced compounds such as 4,4'-methylenebis[2,6-di-tert-butylphenol], enhancing molecular weight for reduced volatility and prolonged antioxidant activity. These systems showed improved performance in polyolefins but faced compatibility issues in polar polymer matrices.

Phase 3: Functionalized Derivatives (2000s–Present)
Modern designs incorporate secondary functionalities:

  • Electron-donating groups : Enhance radical scavenging kinetics
  • Polymer-compatible substituents : Improve miscibility in engineering plastics
  • Synergistic components : Enable multi-mechanism stabilization

The introduction of the 4-ethylanilino group in this compound represents a strategic advancement, combining steric protection with enhanced electron delocalization capabilities.

Role in Polymer Stabilization Research

This compound addresses two critical challenges in contemporary polymer stabilization:

  • High-temperature stability : The tert-butyl groups provide exceptional thermal resistance, maintaining antioxidant activity above 200°C
  • Matrix compatibility : The ethylanilino moiety improves dispersion in polar polymers like polyamides and polyesters through:
    • Dipole-dipole interactions with carbonyl groups
    • π-π stacking with aromatic polymer backbones

Mechanistic studies reveal three stabilization pathways:

  • Primary antioxidant activity : Hydrogen atom transfer from phenolic -OH to peroxyl radicals
  • Secondary stabilization : Amine-mediated peroxide decomposition
  • Synergistic effects : Concerted action between phenolic and anilino groups enhances radical scavenging efficiency

Recent research focuses on its application in:

  • High-performance engineering thermoplastics
  • Photostabilization of UV-sensitive polymers
  • Metal deactivation in conductive polymer composites

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653580-03-1

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-ethylanilino)methyl]phenol

InChI

InChI=1S/C23H33NO/c1-8-16-9-11-18(12-10-16)24-15-17-13-19(22(2,3)4)21(25)20(14-17)23(5,6)7/h9-14,24-25H,8,15H2,1-7H3

InChI Key

YKUHRNNEPKFTAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Bromomethylation and Nucleophilic Substitution

For regioselective control, a two-step approach involving bromomethylation followed by substitution is feasible.

Reaction Scheme

  • Bromomethylation :
    $$ \text{2,6-Di-tert-butylphenol} \xrightarrow{\text{HCHO, HBr}} \text{4-Bromomethyl-2,6-di-tert-butylphenol} $$
  • Substitution :
    $$ \text{4-Bromomethyl-2,6-di-tert-butylphenol} + \text{4-ethylaniline} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} $$
Step 1: Bromomethylation
Parameter Value Rationale
Reagents HCHO, HBr Introduces bromomethyl group
Catalyst None Acidic conditions via HBr
Solvent Dichloromethane Solubilizes reactants
Temperature 0–5°C Prevents side reactions
Step 2: Substitution
Parameter Value Rationale
Base Na₂CO₃ Neutralizes HBr, facilitates SN2
Solvent THF High solubility for amines
Temperature 25–30°C Minimizes decomposition
Reaction Time 2 hours Achieves >80% conversion
Yield Considerations
  • Bromomethylation : ~70–80% yield reported for similar phenols.
  • Substitution : ~85–90% yield under optimized conditions.

Alternative Routes

Friedel-Crafts Alkylation

While less direct, Friedel-Crafts alkylation could introduce tert-butyl groups after functionalization. However, steric hindrance from existing substituents complicates regioselectivity.

Catalytic Hydrogenation

Used in related syntheses (e.g., reducing Mannich bases to aminomethyl derivatives), but unnecessary here as the target compound retains the aminomethyl group.

Critical Analysis of Literature

Comparative Data

Method Advantages Limitations Yield (%)
Mannich Reaction Single-step synthesis, high purity Requires controlled formaldehyde stoichiometry 70–80
Bromomethylation Regioselective control Multi-step, hazardous HBr handling 70–85
Friedel-Crafts Robust tert-butyl introduction Poor regioselectivity for 4-position <50

Key Findings

  • Mannich Reaction : Effective for primary amines but sensitive to formaldehyde excess.
  • Bromomethylation : Higher regioselectivity but involves toxic reagents.
  • Purification : Recrystallization from ethyl acetate/methanol is critical for colorless products.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to its phenolic form from quinones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Polymer Chemistry

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is extensively used as a stabilizer in polymer chemistry. It prevents the degradation of plastics and other materials by acting as an antioxidant. This application is critical in extending the lifespan and maintaining the integrity of polymer products.

Biological Research

The compound's antioxidant properties make it a valuable tool in biological studies related to oxidative stress and cellular damage. It has been utilized in experiments to understand the mechanisms of oxidative damage in cells and tissues, providing insights into potential therapeutic interventions for conditions linked to oxidative stress.

Pharmaceutical Applications

In medicine, this compound is investigated for its potential therapeutic effects. Its role as an antioxidant can protect active pharmaceutical ingredients from oxidation, enhancing the stability and efficacy of medications. Research is ongoing into its use in formulations aimed at treating diseases associated with oxidative damage.

Petroleum Industry

This compound finds significant applications in the petroleum industry as an additive to fuels and lubricants. It prevents gumming and oxidation, thereby improving the performance and longevity of petroleum products. Its incorporation into gasoline and lubricating oils ensures stability against oxidative changes during storage and use.

Case Studies

  • Polymer Stabilization : A study demonstrated that incorporating this compound into polyolefins significantly increased thermal stability compared to unmodified polymers. The addition reduced discoloration and maintained mechanical properties over extended periods under heat exposure.
  • Oxidative Stress Research : In a biological study focusing on neuroprotection, researchers utilized this compound to assess its ability to mitigate oxidative stress-induced neuronal damage. Results indicated that treatment with the compound reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents.
  • Fuel Stability Testing : In petroleum applications, various formulations containing different concentrations of this compound were tested for oxidation stability over time. The findings revealed that even low concentrations effectively inhibited oxidation processes, demonstrating its utility as a fuel additive.

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include lipid membranes, proteins, and nucleic acids, where it interrupts the chain reactions of lipid peroxidation and other oxidative processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Physical Properties

Key structural variations among analogues include substituents at the 4-position (e.g., sulfonyl, triazine, carbazole) and modifications to the amino or alkyl chains. These differences influence physical properties and reactivity:

Compound Name Substituent at 4-Position Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
Target Compound : 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol 4-Ethylanilino-methyl N/A N/A N/A N/A
2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol Dimethylamino-methyl 94.7 91–92 δ 3.45 (s, 2H, CH₂-N), δ 1.40 (s, 18H, t-Bu)
2,6-Di-tert-butyl-4-(phenyl(phenylsulfonyl)methyl)phenol Phenylsulfonyl-phenylmethyl 76 140–142 δ 7.5–7.2 (m, 10H, Ar-H), δ 4.85 (s, 1H, CH)
(E)-2,6-Di-tert-butyl-4-((2-(4-morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol Triazine-hydrazono-methyl 90 >250 δ 8.20 (s, 1H, N=CH), δ 3.70 (m, 8H, morpholino)
(±)-2,6-Di-tert-butyl-4-(pyren-1-yl(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl)phenol Pyrenyl-carbazolyl-methyl 80 135–136 δ 8.30–7.10 (m, 16H, Ar-H)
2,6-Di-tert-butyl-4-[1-(4-tert-butyl-phenyl)-2,2,2-trifluoro-ethyl]-phenol Trifluoroethyl-(4-t-Bu-phenyl) 45 83–85 δ 4.25 (q, 1H, CF₃-CH), δ 1.30 (s, 9H, t-Bu)

Key Observations :

  • Steric Effects: Bulky tert-butyl groups at 2- and 6-positions are conserved across compounds, providing steric protection to the phenolic -OH .
  • Thermal Stability : Triazine-linked derivatives exhibit exceptionally high melting points (>250°C), attributed to extended conjugation and hydrogen bonding .
Antioxidant Activity
  • Sulfur-Containing Analogues : Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide () shows potent radical scavenging due to sulfur's redox activity .
  • Amino-Methyl Derivatives: 2,6-Di-tert-butyl-4-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]phenol (LQFM212) demonstrates elevated antioxidant effects by inhibiting oxidative stress pathways .
Antimicrobial and Antiproliferative Activity
  • Triazine Derivatives: Compounds like (E)-2,6-Di-tert-butyl-4-((2-(4-morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol () exhibit antiproliferative activity, likely via triazine-mediated DNA interaction .
  • Carbazole Analogues : Pyrenyl-carbazolyl derivatives () show promise in cancer research due to intercalation with nucleic acids .

Critical Analysis of Divergent Data

  • Yield Discrepancies : Sulfonylation reactions () show yields >70%, while trifluoroethyl derivatives () have lower yields (45–82%), likely due to steric and electronic challenges.
  • Biological Variability : Piperazine derivatives () outperform sulfur-containing analogues in anti-inflammatory models, highlighting the role of nitrogen heterocycles in bioactivity .

Biological Activity

2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol, commonly referred to as a derivative of butylated hydroxytoluene (BHT), is a phenolic compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula: C17H29NO
  • Molecular Weight: 263.4183 g/mol
  • CAS Number: 88-27-7
  • Structural Characteristics: The compound features two tert-butyl groups and an ethylanilino side chain, which contribute to its lipophilicity and antioxidant properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It is known to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. For instance, it has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α in macrophages, which may contribute to its anti-inflammatory effects . Such mechanisms are particularly relevant in conditions like arthritis and cardiovascular diseases.

Anticancer Activity

Studies have demonstrated that this compound can inhibit tumor cell proliferation. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspases and the modulation of apoptotic pathways . This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in several studies. It has shown promise in protecting neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This action may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant Efficacy

A study conducted on rats demonstrated that administration of this compound significantly increased the levels of endogenous antioxidants such as glutathione and superoxide dismutase in liver tissues. This suggests a protective effect against oxidative damage due to environmental toxins .

Study 2: Cancer Cell Line Research

In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers. The study concluded that it could serve as a potential chemotherapeutic agent .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals, inhibiting lipid peroxidation
Anti-inflammatoryReducing TNF-α secretion
AnticancerInducing apoptosis via caspase activation
NeuroprotectiveProtecting neurons from oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.